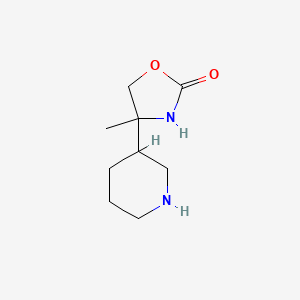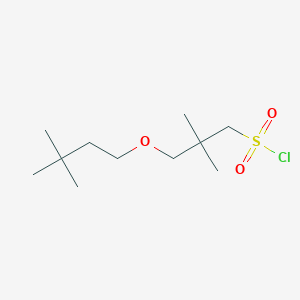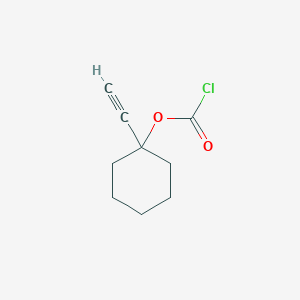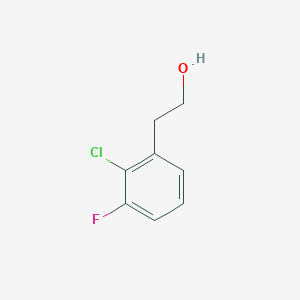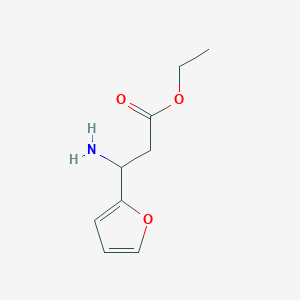
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a carboxylic acid group and a thioether side chain containing a hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 3-hydroxypropylthiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution on the furan ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 5-(((3-Oxopropyl)thio)methyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furan-2-carboxylic acid: Similar structure but lacks the thioether linkage.
5-(3-Hydroxyphenyl)furan-2-carboxylic acid: Contains a phenyl group instead of a hydroxypropyl group.
5-Methyl-2-furancarboxylic acid: Contains a methyl group instead of a hydroxypropylthio group.
Uniqueness
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxypropyl group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H12O4S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
5-(3-hydroxypropylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3,10H,1,4-6H2,(H,11,12) |
Clé InChI |
MYAGUCACVBOINR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C(=O)O)CSCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


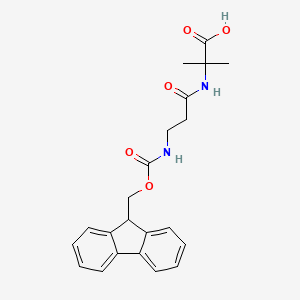
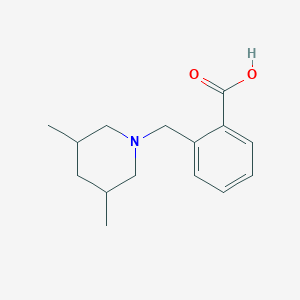
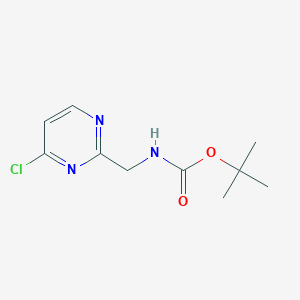
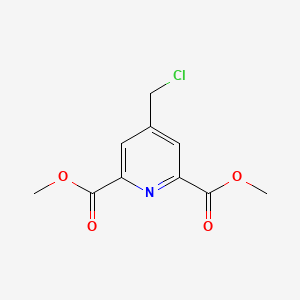
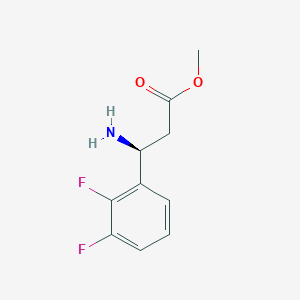

![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)

